(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-8-9-15(2)17(10-14)21(25)24-11-18(16-6-4-3-5-7-16)19(12-24)20-22-13-26-23-20/h3-10,13,18-19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOSIXQZHQBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Formation
The pyrrolidine ring is constructed via cyclization of a γ-amino ketone or imine precursor. A representative pathway involves:
- Step 1 : Condensation of 4-phenyl-3-cyanopyrrolidine with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate.
- Step 2 : Cyclodehydration of the amidoxime using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,2,4-oxadiazole ring.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaOAc | Ethanol | Reflux | 6 h | 85% |
| 2 | POCl₃ | Toluene | 110°C | 3 h | 78% |
Alternative Green Synthesis Routes
Microwave-assisted synthesis significantly enhances reaction efficiency. For instance, irradiating the amidoxime precursor with POCl₃ at 150 W for 15 minutes achieves 88% yield, reducing reaction time from hours to minutes. Solvent-free grinding methods using iodine as a catalyst also demonstrate efficacy, yielding 82% product after 10 minutes of mechanical agitation.
Preparation of 2,5-Dimethylbenzoyl Chloride
Conventional Acyl Chloride Synthesis
2,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux, yielding the corresponding acyl chloride with near-quantitative conversion.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | DCM | Reflux | 2 h | 95% |
Coupling of Fragments via Nucleophilic Acyl Substitution
Amine-Acyl Chloride Reaction
The pyrrolidine-oxadiazole amine reacts with 2,5-dimethylbenzoyl chloride in the presence of triethylamine (Et₃N) to form the target methanone.
Optimized Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Et₃N | THF | 0°C → RT | 12 h | 76% |
Coupling Reagent-Mediated Approach
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF enhances coupling efficiency, particularly for sterically hindered substrates.
Comparative Data :
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Acyl Chloride | Et₃N, THF | 76% | 95% |
| EDCl/HOBt | DMF | 84% | 98% |
Mechanistic Insights and Side Reactions
Oxadiazole Cyclization
The cyclodehydration of amidoximes proceeds via a two-step mechanism:
- Protonation of the hydroxyl group by POCl₃, facilitating water elimination.
- Electrophilic attack by the nitrile nitrogen, forming the oxadiazole ring.
Side Reactions :
- Overheating leads to ring-opening or polymerization.
- Incomplete dehydration results in amidoxime impurities, necessitating chromatographic purification.
Steric Effects in Coupling
The 2,5-dimethyl substituents on the benzoyl chloride impose steric constraints, slowing nucleophilic attack. Kinetic studies reveal a 30% reduction in reaction rate compared to unsubstituted benzoyl chloride.
Industrial and Green Chemistry Considerations
Solvent-Free Microwave Synthesis
Combining microwave irradiation with solvent-free conditions reduces waste and energy consumption. For example, the cyclodehydration step achieves 90% yield in 10 minutes without solvents, compared to 78% yield in 3 hours using traditional methods.
Catalytic Iodine in Grinding Techniques
Mechanochemical synthesis using iodine (5 mol%) as a catalyst enables efficient oxadiazole formation. This method eliminates solvent use and achieves 85% yield with minimal purification.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.4 min.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the phenyl or pyrrolidine rings.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
- **Oxidation
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone is a complex organic molecule that incorporates a 1,2,4-oxadiazole moiety and a pyrrolidine ring. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of 306.35 g/mol. The structural features include:
- Oxadiazole Ring : Contributes to various biological activities.
- Pyrrolidine Ring : Known for its role in enhancing bioactivity.
- Phenyl Groups : Enhance lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including:
- Antimicrobial Activity : The oxadiazole moiety has been linked to antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : The 1,2,4-oxadiazole scaffold is recognized for its ability to inhibit cancer cell proliferation through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this have shown the ability to inhibit key enzymes involved in cancer progression and microbial growth.
- Targeting Kinases : The compound may interact with specific kinases and growth factors that are critical in cancer biology.
- Binding Affinity : Molecular docking studies suggest strong binding affinity to various biological targets.
Research Findings and Case Studies
Recent studies have explored the biological activities of oxadiazole derivatives:
Comparative Analysis
To further illustrate the potential of this compound relative to other compounds, the following table compares similar oxadiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine | Oxadiazole + Pyrrolidine | Antimicrobial |
| 5-Methyl-1,2,4-Oxadiazole | Methyl group on oxadiazole | Anticancer |
| 2-Amino-thiazole | Thiazole ring | Antimicrobial |
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s closest analogues include derivatives with:
- 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole substitution: The 1,2,4-oxadiazole in the target compound contrasts with 1,3,4-oxadiazole derivatives (e.g., compounds 5a-f in ).
- Pyrrolidine vs. Piperidine/Piperazine Scaffolds: lists methanone derivatives with piperazine or piperidine cores. The pyrrolidine in the target compound introduces a smaller ring size, increasing rigidity and steric constraints compared to six-membered rings .
- Substituent Variations: The 2,5-dimethylphenyl group in the methanone moiety differs from substituents like chlorophenyl or fluoropyridinyl in , which may alter pharmacokinetic properties such as solubility and membrane permeability .
Critical Analysis and Limitations
- Data Gaps: No direct crystallographic (e.g., SHELX-refined) or bioactivity data exists for the target compound in the provided evidence .
- Inferred Properties : Comparisons rely on structural parallels; experimental validation is needed for stability, binding affinity, and toxicity.
- Synthetic Challenges: Steric hindrance from the dimethylphenyl group may complicate purification, a common issue in methanone derivatives .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions under controlled conditions. For example, hydrazine hydrate can react with intermediates like 3-benzylidene phthalide derivatives, followed by treatment with substituted benzoic acids and phosphorous oxychloride to form oxadiazole rings . Purification often employs column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization, with yields ranging from 80–85% depending on substituents . Key parameters include:
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
A combination of 1H/13C NMR, FT-IR, and high-resolution mass spectrometry (HR-MS) is critical. For oxadiazole derivatives:
- NMR : Proton signals for pyrrolidine and oxadiazole moieties appear at δ 2.17–3.80 ppm (CH3 and CH2 groups) and δ 5.20–7.74 ppm (aromatic protons). 13C NMR confirms carbonyl (C=O) at ~162 ppm .
- FT-IR : Oxadiazole ring vibrations (C=N) at 1682–1685 cm⁻¹ and phenolic O-H stretches at ~3200 cm⁻¹ .
- HR-MS : Base peaks (e.g., m/z 356 for C24H24N2O) validate molecular formulas .
Q. What stability assessments are recommended for this compound under laboratory conditions?
Conduct accelerated stability studies:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.
- Light exposure : UV-Vis spectroscopy to detect photodegradation.
- Humidity : Monitor hygroscopicity via Karl Fischer titration. Purity can be tracked using TLC and HPLC, with degradation products identified via MS/MS fragmentation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
Use in silico docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with:
- Enzyme assays : Measure IC50 values for enzyme inhibition.
- Cell-based models : Assess cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining). Conflicting activity data (e.g., low in vitro potency but high in vivo efficacy) may arise from prodrug activation or metabolite formation, requiring pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. What experimental designs evaluate environmental fate and ecological risks?
Adopt a long-term framework (e.g., Project INCHEMBIOL):
- Phase 1 (Lab) : Determine logP (octanol-water partitioning), hydrolysis rates (pH 4–9 buffers), and photolysis (UV irradiation).
- Phase 2 (Field) : Monitor soil/water distribution using LC-MS/MS and biotic uptake in model organisms (e.g., Daphnia magna) . Contradictions between lab and field data (e.g., faster degradation in situ) may stem from microbial activity or abiotic factors, necessitating metagenomic analysis of soil microbiomes .
Q. How can researchers address conflicting spectroscopic or bioactivity data?
- Spectral discrepancies : Repeat NMR under deuterated solvents with controlled pH. Use 2D-COSY to confirm coupling patterns.
- Bioactivity variability : Apply statistical models (ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability. For example, inconsistent IC50 values might require dose-response curves with ≥3 independent replicates .
Q. What experimental designs optimize pharmacological testing?
Use a randomized block design with split-split plots:
- Primary variable : Dose concentration (e.g., 1–100 µM).
- Secondary variables : Administration route (oral vs. intravenous), timepoints (acute vs. chronic exposure). Include four replicates per group (n=5 per replicate) to ensure statistical power. Data analysis should use mixed-effects models to account for temporal and treatment interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
